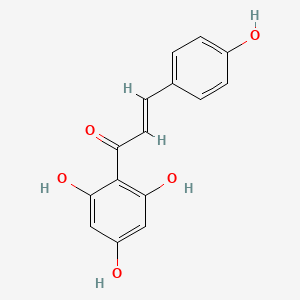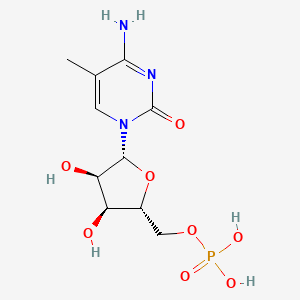
APC-300
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.
Wissenschaftliche Forschungsanwendungen
Argon Plasma Coagulation (APC) in Gastroenterology
APC-300, as part of the argon plasma coagulation technology, is used in gastroenterology. The second-generation APC (APC 2/VIO APC) system, including the APC 300, is a development over the first-generation system. It is employed in various gastroenterological procedures due to its no-touch electrocoagulation technique (Manner et al., 2008).
APC in Brain Tumour Surgery
The APC 300 system, developed by ERBE Elektromedizin GmbH, Germany, is applied in brain tumor surgery. It is particularly useful for its no-touch electrocoagulation technique, beneficial in achieving haemostasis in vascular-rich brain surgeries (Miyazawa et al., 2000).
Semiconductor Manufacturing
In the semiconductor manufacturing sector, APC (Advanced Process Control) systems, including APC 300mm technology, are crucial. They are integrated for run-to-run control of exposure tool inputs in lithography sectors, enhancing yield and productivity (Ausschnitt et al., 2003).
Energy and Power Systems
In power systems, particularly for steam power plants, variants of automatic frequency and power control systems (AFPCSs) such as this compound play a vital role in ensuring automated operation and managing power-system disturbances (Bilenko & Zhigunov, 2018).
Nanoparticle Sizing
APC (Anodic Particle Coulometry) is used for sizing individual metal nanoparticles, including metal oxides like Fe3O4 magnetite nanoparticles. This method demonstrates the versatility of APC in the field of nano-research (Tschulik et al., 2013).
Wind Power Control
APC (Active Power Control) from wind power has been studied for its potential in improving power system economics, reliability, and security. This research focuses on synthetic inertial control, primary frequency control, and automatic generation control in wind turbines (Ela et al., 2014).
High-Power Argon Plasma Coagulation
The high-power argon plasma coagulation system (hp-APC) has been evaluated for therapeutic gastrointestinal endoscopy. It is considered safe and effective for various gastrointestinal conditions (Manner et al., 2007).
Robotic Picking Benchmark
In robotics, the APC (Amazon Picking Challenge) is a benchmark challenge for robotic picking, fostering reproducible research and the development of robotic systems (Leitner et al., 2016).
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
APC300; APC-300; APC 300; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



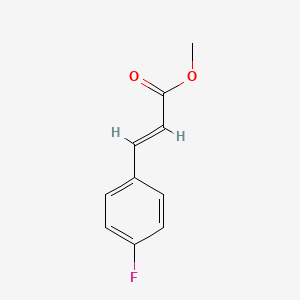
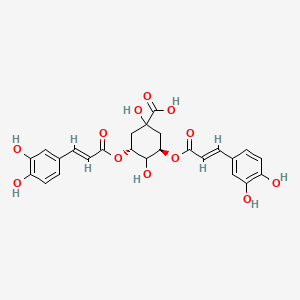
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
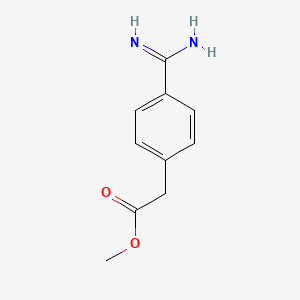
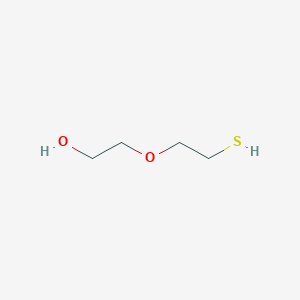
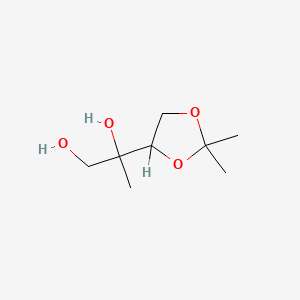
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)
